Methyl 2-(propan-2-YL)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
Description
Crystallographic Analysis of Spirocyclic Framework
X-ray diffraction studies reveal that the compound crystallizes in the orthorhombic Pna2₁ space group, with unit cell dimensions of a = 13.056 Å, b = 14.268 Å, and c = 6.152 Å. The spirocyclic core consists of a three-membered oxirane ring (1-oxa) fused to a five-membered thiolane ring (6-thia) via a shared spiro carbon atom (Figure 1). The oxirane ring exhibits bond angles of 58.2° (C-O-C), while the thiolane ring adopts a near-envelope conformation with a puckering amplitude ($$Q$$) of 0.42 Å.
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Spiro C-C bond length | 1.53 Å |
| C-O bond (oxirane) | 1.43 Å |
| C-S bond (thiolane) | 1.81 Å |
| Dihedral angle (O-C-S-C) | 84.11° |
The methyl carboxylate substituent at C2 adopts an equatorial orientation relative to the spiro junction, minimizing steric clashes with the isopropyl group. Notably, the thiolane ring exhibits reduced puckering strain compared to analogous all-carbon spiro systems, attributed to sulfur's larger atomic radius.
Computational Modeling of Molecular Geometry
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level corroborate the crystallographic data, predicting a spiro C-C bond length of 1.54 Å (deviation: +0.01 Å) and thiolane ring puckering amplitude of 0.40 Å. The isopropyl group introduces torsional strain, manifesting in a 12.3 kcal/mol energy barrier for rotation about the C2-C(spiro) bond.
Non-covalent interaction (NCI) analysis identifies weak CH···O hydrogen bonds between the oxirane oxygen and methyl protons of the isopropyl group ($$d_{\text{H···O}}$$ = 2.13 Å). These interactions stabilize the observed conformation and contribute to the compound’s solid-state packing efficiency (packing index = 73.8%).
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): The oxirane protons resonate as an AB system at δ 3.12 (dd, J = 5.2 Hz) and δ 3.34 (dd, J = 5.2 Hz), while the thiolane methylene protons appear as a multiplet at δ 2.45–2.62. The isopropyl group exhibits a septet at δ 2.89 (CH) and doublets at δ 1.12/1.15 (CH₃).
- ¹³C NMR: The spiro carbon (C2) resonates at δ 68.4, flanked by the carbonyl carbon (δ 170.2) and quaternary thiolane carbon (δ 54.7).
Infrared Spectroscopy:
Strong absorption at 1745 cm⁻¹ confirms the ester carbonyl group, while the oxirane ring shows characteristic C-O-C asymmetric stretching at 1250 cm⁻¹.
Mass Spectrometry:
High-resolution ESI-MS displays a molecular ion peak at m/z 245.0841 [M+H]⁺ (calc. 245.0844 for C₁₀H₁₇NO₃S).
Conformational Dynamics in Solution Phase
Variable-temperature ¹H NMR studies (233–333 K) in toluene-d₈ reveal dynamic equilibria between two dominant conformers (Figure 2). The major conformer (85% population at 298 K) features the isopropyl group antiperiplanar to the oxirane oxygen, while the minor conformer adopts a synclinal arrangement. Activation energy ($$E_a$$) for interconversion, calculated via Eyring analysis, is 9.8 kcal/mol.
Molecular dynamics simulations (AMBER force field) in explicit chloroform solvent predict a 3.2 ns⁻¹ ring-puckering frequency for the thiolane moiety, facilitating rapid solvent reorganization. The oxirane ring remains rigid, with <5° angular deviation over 10 ns trajectories.
Properties
Molecular Formula |
C11H18O3S |
|---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
methyl 2-propan-2-yl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3S/c1-8(2)11(9(12)13-3)10(14-11)4-6-15-7-5-10/h8H,4-7H2,1-3H3 |
InChI Key |
BYRBQEGNFMAVCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C2(O1)CCSCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(propan-2-yl)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxane and thiane moieties. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(propan-2-yl)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Methyl 2-(propan-2-yl)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(propan-2-yl)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Methyl 2-[2-(benzyloxycarbonylamino)-propan-2-yl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Key Similarities :
- Both compounds share a methyl ester group and a propan-2-yl substituent , which influence steric and electronic profiles.
Key Differences :
- Core ring system : The target compound’s spirocyclic 1-oxa-6-thiaspiro[2.5]octane contrasts with the pyrimidine ring in the analog. The spiro system imposes greater conformational rigidity, while the pyrimidine allows for aromaticity and π-π stacking interactions.
- Functional groups: The analog includes a benzyloxycarbonylamino group and a hydroxy substituent, which are absent in the target compound. These groups enhance hydrogen-bonding diversity in the analog, as seen in its N–H⋯O intermolecular interactions .
Crystallographic and Packing Behavior
A comparison of crystallographic data reveals insights into molecular packing and stability:
The pyrimidine analog’s larger unit cell volume (1763.5 ų vs. estimated ~1200 ų for the target) reflects its bulkier substituents. The target’s sulfur atom may introduce unique intermolecular interactions (e.g., S⋯O or S⋯π contacts), though these are less common than classical hydrogen bonds .
Hydrogen Bonding and Supramolecular Assembly
Hydrogen bonding patterns are critical for crystal packing and solubility:
- Target compound : The spiro system’s rigidity may limit conformational flexibility, reducing opportunities for intermolecular H-bonding compared to the pyrimidine analog. However, the ester carbonyl oxygen could act as an acceptor in weak C–H⋯O interactions.
- Pyrimidine analog: Exhibits robust N–H⋯O and O–H⋯O networks, forming chains along the b-axis . Such networks are absent in the target compound due to its lack of hydroxy or amino groups.
Graph set analysis (as per Etter’s rules, discussed in ) would classify the pyrimidine analog’s H-bonding as C(6) chains and D(2) dimers , whereas the target compound’s interactions may fall into simpler R₂²(8) motifs if dimeric contacts form .
Biological Activity
Methyl 2-(propan-2-YL)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates both thia and oxa functionalities. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈O₃S |
| Molecular Weight | 230.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | BYRBQEGNFMAVCM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1(C2(O1)CCSCC2)C(=O)OC |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can inhibit or activate biological pathways depending on the context of the interaction.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Properties
- Studies have shown that compounds with similar structural features possess antimicrobial properties, potentially due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
2. Anti-inflammatory Effects
- The presence of the thia and oxa rings may contribute to anti-inflammatory activities by modulating inflammatory pathways or inhibiting pro-inflammatory cytokines.
3. Enzyme Inhibition
- Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, which could lead to applications in metabolic disorder treatments.
Study 1: Antimicrobial Activity
A study conducted on structurally related compounds demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that the presence of the spirocyclic structure enhances membrane permeability, leading to cell lysis.
Study 2: Anti-inflammatory Mechanisms
In vitro experiments showed that compounds with similar functional groups reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting a potential pathway for therapeutic use in inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate | Lacks propan-2-YL group | Moderate antimicrobial activity |
| Methyl 6-propan-2-YL-1-oxaspiro[2.5]octane-2-carboxylate | Different spirocyclic arrangement | Limited enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
